molecular formula C22H16Cl2N2O3 B11070115 N-(2-chlorophenyl)-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2-chlorophenyl)-1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11070115
M. Wt: 427.3 g/mol
InChI Key: QUKPYWWSTBZKGC-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorophenyl groups and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chloroaniline, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

N-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroacetanilide: Shares structural similarities but differs in its functional groups and overall reactivity.

    2-(4-Chlorophenyl)acetamide: Another related compound with distinct chemical properties and applications.

Uniqueness

N-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of chlorophenyl groups and hexahydroquinoline core, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C22H16Cl2N2O3/c23-13-8-10-14(11-9-13)26-19-6-3-7-20(27)15(19)12-16(22(26)29)21(28)25-18-5-2-1-4-17(18)24/h1-2,4-5,8-12H,3,6-7H2,(H,25,28)

InChI Key

QUKPYWWSTBZKGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4Cl)C(=O)C1

Origin of Product

United States

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